1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

Catalog No.
S14617162
CAS No.
M.F
C7H6F3IN2S
M. Wt
334.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

Product Name

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

IUPAC Name

[4-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-3-4(11)1-2-5(6)13-12/h1-3,13H,12H2

InChI Key

CGMLEQIRSFIHMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)SC(F)(F)F)NN

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine, with the chemical formula C7_7H6_6F3_3IN2_2S, is a compound characterized by the presence of both iodine and trifluoromethylthio groups attached to a phenylhydrazine structure. It has a molecular weight of 334.10 g/mol and is identified by the CAS number 1806462-18-9. The compound's structure includes a hydrazine (-N-N-) linkage, which is significant in various

Typical for hydrazines, such as:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine group can be reduced to amines under certain conditions, allowing for further functionalization.
  • Electrophilic Substitution: The presence of the trifluoromethylthio group enhances the electrophilicity of the aromatic ring, facilitating substitution reactions with nucleophiles.

Synthesis of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 4-iodo-2-(trifluoromethylthio)aniline, a hydrazine derivative can be introduced via nucleophilic substitution.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling methods can also yield this compound from appropriate precursors.
  • Hydrazine Formation: The direct reaction of an appropriate phenyl isothiocyanate with hydrazine hydrate may also lead to the desired product.

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can find applications in:

  • Pharmaceutical Development: As a potential lead compound for drug discovery due to its unique structural features.
  • Material Science: In the synthesis of novel materials or polymers that require specific electronic properties imparted by trifluoromethyl groups.
  • Chemical Research: As an intermediate in organic synthesis for various chemical transformations.

Interaction studies involving 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine focus on its reactivity with biological molecules and its potential effects on enzyme activity. Preliminary studies suggest that compounds with similar structures may interact with cellular targets, influencing pathways related to cell proliferation and apoptosis.

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-TrifluoromethylphenylhydrazineContains trifluoromethyl groupLacks iodine substituent
2-Iodo-4-trifluoromethylphenylmethanolIodine and trifluoromethyl groupsContains hydroxymethyl group
4-Chloro-2-trifluoromethylphenylhydrazineChlorine instead of iodineDifferent halogen may influence reactivity
PhenylhydrazineBasic hydrazine structure without substitutionsNo halogen or trifluoromethyl groups

The presence of both iodine and trifluoromethylthio groups in 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine distinguishes it from similar compounds, potentially enhancing its reactivity and biological interactions compared to those lacking these substituents.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

333.92485 g/mol

Monoisotopic Mass

333.92485 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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